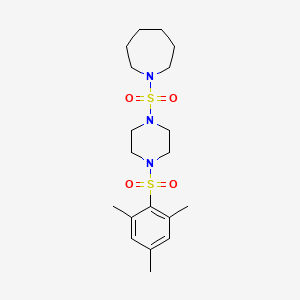

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane

CAS No.: 825607-71-4

Cat. No.: VC6419520

Molecular Formula: C19H31N3O4S2

Molecular Weight: 429.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 825607-71-4 |

|---|---|

| Molecular Formula | C19H31N3O4S2 |

| Molecular Weight | 429.59 |

| IUPAC Name | 1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |

| Standard InChI | InChI=1S/C19H31N3O4S2/c1-16-14-17(2)19(18(3)15-16)27(23,24)20-10-12-22(13-11-20)28(25,26)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 |

| Standard InChI Key | JLXNSISUEZWRPM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |

Introduction

Chemical Identity and Structural Features

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane belongs to the class of sulfonamide-containing heterocyclic compounds. Its IUPAC name, 1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane, reflects the presence of a mesitylene (2,4,6-trimethylphenyl) group attached to a piperazine ring, which is further connected to an azepane moiety via a sulfonyl bridge. Key structural attributes include:

Molecular and Stereochemical Properties

The compound’s planar aromatic mesityl group enhances lipophilicity, while the piperazine and azepane rings introduce conformational flexibility. The sulfonyl groups () contribute to hydrogen bonding and electrostatic interactions, potentially influencing receptor binding. Spectroscopic data, such as its NMR and IR profiles, confirm the presence of characteristic sulfonamide vibrations at 1326 cm and 1127 cm.

Table 1: Physicochemical Properties of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.59 g/mol |

| IUPAC Name | 1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |

| SMILES Notation | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |

| PubChem CID | 6489210 |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane involves multi-step reactions, typically starting with the sulfonation of mesitylene to form mesitylsulfonyl chloride. Subsequent nucleophilic substitution with piperazine yields 4-(mesitylsulfonyl)piperazine, which is then reacted with azepane-1-sulfonyl chloride under basic conditions. Key challenges include optimizing reaction temperatures and stoichiometry to prevent sulfonyl group hydrolysis.

Analytical Characterization

Chromatographic purification (e.g., silica gel column chromatography) and spectroscopic techniques (NMR, IR, mass spectrometry) are critical for verifying purity. The -NMR spectrum exhibits distinct signals for the mesityl methyl groups (δ 2.36 ppm) and piperazine/azepane protons (δ 3.26–4.06 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 429.59.

Research Findings and Biological Activities

Cytotoxicity Profiles

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison with Analogous Sulfonamides

Future Directions and Challenges

Synthesis Optimization

Improving yield and scalability through microwave-assisted synthesis or greener solvents could enhance accessibility for pharmacological testing.

Target Identification

High-throughput screening and proteomic studies are needed to identify precise molecular targets. Focus areas include GPCRs, ion channels, and metabolic enzymes .

Toxicity and Pharmacokinetics

Evaluating absorption, distribution, metabolism, excretion (ADME) properties and conducting in vivo toxicity studies in model organisms will be critical for translational research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume